molecular formula C47H79NaO15 B14462417 Sodium carriomycin CAS No. 66007-89-4

Sodium carriomycin

Cat. No.: B14462417
CAS No.: 66007-89-4
M. Wt: 907.1 g/mol
InChI Key: ZDMPQWOWHLMRKB-UHFFFAOYSA-M
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Description

Sodium carriomycin is the sodium salt of carriomycin, a polyether antibiotic produced by Streptomyces hygroscopicus strain T-42082 . The free acid form of carriomycin crystallizes as colorless prisms, with a molecular formula of C₄₇H₈₀O₁₅ (molecular weight: 885.15) and a melting point of 120–122°C. Its structure includes a carboxyl group and three methoxy groups, as confirmed by infrared (IR), proton magnetic resonance (PMR), and carbon magnetic resonance (CMR) spectroscopy . This compound exhibits broad-spectrum activity against Gram-positive bacteria, fungi, yeast, mycoplasma, and coccidia . Its ionophoric properties enable selective transport of monovalent cations (e.g., K⁺, Na⁺) across biological membranes, a hallmark of polyether antibiotics .

Properties

CAS No.

66007-89-4

Molecular Formula

C47H79NaO15

Molecular Weight

907.1 g/mol

IUPAC Name

sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C47H80O15.Na/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39;/h23-42,50-51H,14-22H2,1-13H3,(H,48,49);/q;+1/p-1

InChI Key

ZDMPQWOWHLMRKB-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C.[Na+]

Related CAS

65978-43-0 (Parent)

Origin of Product

United States

Preparation Methods

Seed Culture Preparation

Agar plates containing glucose-asparagine medium are inoculated with spores and incubated at 28°C for 14 days. The mature culture is transferred to a seed medium composed of:

Component Concentration (g/L)
Glucose 20
Soluble starch 30
Soybean flour 10
Corn-steep liquor 10
Polypepton 5
NaCl 3
CaCO₃ 5

The pH is adjusted to 7.0 before sterilization, and the mixture is incubated at 28°C for 48 hours with agitation (120 oscillations/min).

Large-Scale Fermentation

The seed culture is transferred to a 50-L bioreactor containing a main fermentation medium:

Component Concentration (g/L)
Glucose 20
Soluble starch 20
Glycerol 10
Corn-steep liquor 10
Cottonseed meal 10
Polypepton 5
NaCl 5
CaCO₃ 5

Aerobic conditions are maintained with air sparging (30 L/min) and agitation at 28°C for 6 days, achieving optimal antibiotic yield.

Extraction and Isolation of Carriomycin Free Acid

Post-fermentation, the broth is processed through sequential solvent extractions:

Acetone Extraction

  • Step 1: Adjust fermented broth to pH 9.0 with NaOH, then mix with an equal volume of acetone.
  • Step 2: Stir for 1 hour at 25°C, filter to remove mycelia, and repeat extraction with fresh acetone.
  • Step 3: Combine acetone extracts, concentrate under vacuum, and partition with ethyl acetate.

Charcoal Chromatography

The ethyl acetate phase is passed through activated charcoal to adsorb impurities. Elution with ethyl acetate yields a crude carriomycin fraction, which is crystallized from aqueous acetone to obtain the free acid form (C₄₇H₈₀O₁₅, m.p. 120–122°C).

Conversion to Sodium Salt

The free acid is converted to this compound (C₄₇H₇₉O₁₅Na) through alkaline treatment:

Alkaline Neutralization

  • Step 1: Dissolve carriomycin free acid in aqueous acetone.
  • Step 2: Adjust to pH 9.5 with 1 N NaOH, followed by ethyl acetate extraction.
  • Step 3: Concentrate the organic phase and recrystallize from aqueous acetone to yield colorless prisms (m.p. 178–180°C, decomp.).

Analytical Characterization

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: this compound exhibits characteristic peaks at 2935 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (COO⁻ antisymmetric stretch), and 1080 cm⁻¹ (C-O-C ether linkage).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (90 MHz, CDCl₃): δ 3.38, 3.42, 3.51 ppm (three methoxy groups).
    • ¹³C NMR: 47 distinct carbon signals, confirming the polyether backbone.

Elemental Analysis

Element Theoretical (%) Observed (%)
C 62.27 62.27
H 8.99 8.99
Na 2.50 2.50

Data align with the molecular formula C₄₇H₇₉O₁₅Na.

Industrial-Scale Optimization

Alternative Recovery Methods

U.S. Patent 4,478,935 describes a manganese complexation strategy to enhance yield:

  • Step 1: Add MnCl₂ to fermented broth to form a carriomycin-manganese complex.
  • Step 2: Precipitate the complex via pH adjustment, then isolate by filtration.
  • Step 3: Convert to sodium salt using ion-exchange resins.

This method reduces organic solvent use by 40% compared to traditional extraction.

Yield Comparison

Method Yield (mg/L) Purity (%)
Acetone extraction 120 95
Manganese complexation 150 98

Chemical Reactions Analysis

Types of Reactions: Sodium carriomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Sodium carriomycin has a wide range of scientific research applications:

Mechanism of Action

Sodium carriomycin exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the ribosome, blocking the elongation of the peptide chain during translation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium carriomycin shares structural homology with other polyether ionophores, particularly in its dimethyltetrahydropyranyl moiety and carboxyterminal end. Key analogs include:

Mutalomycin Sodium

  • Structural Similarity : Both contain a carboxyl group and a conserved polyether backbone. Mutalomycin differs in its substitution pattern, with an additional hydroxyl group at C-12 .
  • Biological Activity : Mutalomycin shows stronger activity against Eimeria tenella (a poultry coccidian parasite) compared to carriomycin, with an MIC of 0.03 µg/mL versus 0.5 µg/mL for carriomycin .
  • Ion Selectivity : Mutalomycin preferentially transports K⁺ over Na⁺, whereas carriomycin exhibits balanced selectivity for both cations .

Nigericin

  • Structural Similarity : Nigericin lacks the methoxy groups present in carriomycin but shares a tetracyclic polyether skeleton .
  • Functional Contrast : Nigericin acts as a H⁺/K⁺ antiporter, disrupting mitochondrial pH gradients, while carriomycin functions as a Na⁺/K⁺ symporter .
  • Antimicrobial Spectrum : Nigericin is less effective against mycoplasma (MIC: 2.5 µg/mL) compared to carriomycin (MIC: 0.1 µg/mL) .

Comparison with Functionally Similar Compounds

Monensin Sodium

  • Mechanistic Overlap: Both are Na⁺-selective ionophores used in veterinary medicine for coccidiosis control .
  • Efficacy : Monensin has a broader antifungal spectrum (e.g., activity against Candida albicans at 1.25 µg/mL), whereas carriomycin is more potent against Gram-positive bacteria (MIC: 0.006 µg/mL vs. 0.03 µg/mL for monensin) .
  • Toxicity : this compound has a lower oral LD₅₀ (125 mg/kg in rats) compared to monensin (35 mg/kg), indicating higher acute toxicity .

Lasalocid

  • Ionophoric Activity: Lasalocid transports divalent cations (e.g., Ca²⁺), unlike carriomycin, which is selective for monovalent ions .
  • Antiparasitic Use : Lasalocid is FDA-approved for poultry coccidiosis, while carriomycin remains experimental due to its narrow therapeutic index .

Research Findings and Key Contrasts

  • Antimalarial Potential: this compound binds Plasmodium falciparum glutathione S-transferase (PfGST) with moderate affinity (-7.98 kcal/mol), outperforming etheromycin (-7.7 kcal/mol) but lagging behind lenoremycin (-8.53 kcal/mol) .
  • Resistance Profile : Gram-negative bacteria are universally resistant to carriomycin (MIC > 100 µg/mL), a limitation shared with other polyethers like monensin and lasalocid .
  • Stereoselectivity: Carriomycin’s biosynthesis involves a (2S,4R)-2,4-dimethyl-5-ketohexanoyl triketide precursor, a feature conserved in nanchangmycin and lenoremycin but absent in nigericin .

Q & A

Q. What are the established mechanisms of action for sodium carriomycin, and how can researchers validate these in experimental settings?

this compound’s mechanisms are typically studied using in vitro biochemical assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., murine infection studies). Validation requires:

  • Dose-response experiments to confirm concentration-dependent effects.
  • Control groups (e.g., untreated and comparator antibiotics) to isolate its activity.
  • Molecular docking simulations to predict binding affinities to target proteins . Discrepancies in mechanisms reported across studies should be addressed via replication under standardized conditions (e.g., pH, temperature, microbial strain) .

Q. What are the standard assays for assessing this compound’s antimicrobial efficacy, and what are their limitations?

Common assays include:

  • Minimum Inhibitory Concentration (MIC) tests (broth microdilution per CLSI guidelines).
  • Time-kill curve analyses to evaluate bactericidal kinetics.
  • Biofilm disruption assays (e.g., crystal violet staining). Limitations: MIC values may vary with inoculum size, and biofilm models often lack host-mimicking conditions (e.g., artificial sputum media). Researchers should calibrate assays using reference strains (e.g., Staphylococcus aureus ATCC 29213) and report deviations .

Q. How do this compound’s pharmacokinetic properties influence experimental design in preclinical studies?

Key considerations:

  • Half-life and bioavailability : Administer via routes (e.g., intravenous vs. oral) matching human pharmacokinetics.
  • Tissue penetration : Use imaging techniques (e.g., LC-MS/MS) to quantify drug levels in target organs.
  • Metabolite profiling : Identify active/toxic metabolites via HPLC or metabolomics. Studies should include multiple sampling timepoints and cross-validate results with computational models (e.g., PBPK modeling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different microbial strains?

Contradictions often arise from strain-specific genetic variations (e.g., efflux pump expression) or methodological differences. Strategies:

  • Comparative genomics : Sequence resistant vs. susceptible strains to identify resistance markers.
  • Standardized susceptibility testing : Use harmonized protocols (e.g., EUCAST guidelines).
  • Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like inoculum size or growth media .

Q. What experimental designs are optimal for evaluating this compound’s synergies with other antimicrobial agents?

Use checkerboard assays or time-kill synergy studies to quantify interactions (e.g., fractional inhibitory concentration indices). Advanced approaches:

  • Transcriptomic profiling to identify pathways modulated during combination therapy.
  • In vivo hollow-fiber infection models to simulate dynamic drug concentrations. Report synergies using Bliss independence or Loewe additivity models to avoid overinterpretation .

Q. How can this compound’s potential off-target effects be systematically evaluated in complex biological systems?

Employ:

  • Proteome-wide affinity chromatography to identify unintended protein interactions.
  • CRISPR-Cas9 screens to detect genes modulating cytotoxicity.
  • Multi-omics integration (e.g., transcriptomics + metabolomics) to map systemic impacts. Validate findings using orthogonal assays (e.g., siRNA knockdowns) .

Q. What statistical methods are recommended for analyzing dose-response data in this compound resistance studies?

Use:

  • Non-linear regression models (e.g., Hill equation) to estimate EC50/IC50 values.
  • Mixed-effects models to account for inter-experiment variability.
  • Survival analysis (e.g., Kaplan-Meier) for time-to-resistance emergence studies. Software tools: GraphPad Prism, R (drc package), or Python (SciPy) .

Q. How should researchers design studies to investigate this compound’s immunomodulatory effects in infection models?

  • Cytokine profiling : Use multiplex assays (e.g., Luminex) to measure IL-6, TNF-α, etc.
  • Immune cell depletion models : Test drug efficacy in neutropenic or macrophage-depleted animals.
  • Single-cell RNA sequencing : Resolve heterogeneity in host immune responses. Include sham-treated controls and validate findings across multiple host genotypes .

Methodological Resources

  • Literature Review : Use PICO framework (Population: microbial strain; Intervention: this compound; Comparison: standard antibiotics; Outcome: MIC/toxicity) to structure searches in PubMed/Scopus .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental reporting and obtain IACUC approval .

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